![molecular formula C17H15NO3 B2700617 5-hydroxy-N,N-dimethyl-2-phenyl-3-benzofurancarboxamide CAS No. 300556-81-4](/img/structure/B2700617.png)
5-hydroxy-N,N-dimethyl-2-phenyl-3-benzofurancarboxamide
Overview
Description
5-hydroxy-N,N-dimethyl-2-phenyl-3-benzofurancarboxamide, also known as 5-DBFC, is a synthetic compound that belongs to the benzofuran family. It has been studied for its potential therapeutic effects in various areas of medicine, including neurology and psychiatry. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that they could be used in the development of new anticancer drugs.
Antimicrobial Activity
Benzofuran derivatives, especially those with halogens, nitro, and hydroxyl groups at the 5- or 6-position of the nucleus, have displayed potent antibacterial activity . Similarly, 5-phenyl-1-benzofuran-2-yl derivatives have shown antimicrobial activity .
Antioxidant Activity
The introduction of a hydroxyl group at the carbonyl carbon in 5-phenyl-1-benzofuran-2-yl derivatives has been found to enhance antioxidant properties .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.
Antimalarial Activity
Indole derivatives have also been found to possess antimalarial activity . This makes them potentially useful in the treatment of malaria.
Anticholinesterase Activities
Indole derivatives have shown potential in inhibiting cholinesterase , an enzyme that breaks down acetylcholine in the brain. This suggests potential applications in the treatment of Alzheimer’s disease and other conditions characterized by low levels of acetylcholine.
properties
IUPAC Name |
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)17(20)15-13-10-12(19)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYHSYJKIKPCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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